Cas no 2228640-12-6 (3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)

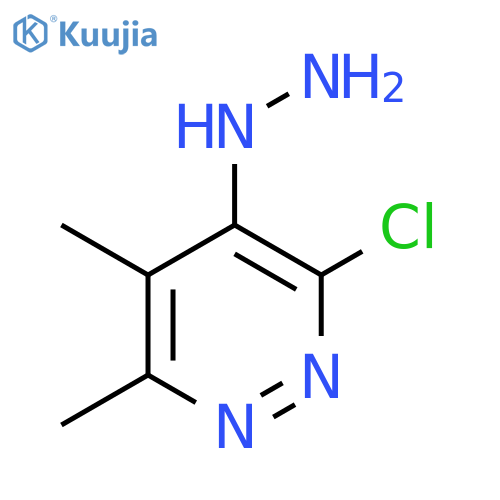

2228640-12-6 structure

商品名:3-chloro-4-hydrazinyl-5,6-dimethylpyridazine

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine

- 2228640-12-6

- EN300-1986405

-

- インチ: 1S/C6H9ClN4/c1-3-4(2)10-11-6(7)5(3)9-8/h8H2,1-2H3,(H,9,10)

- InChIKey: PMROTEWQWRODAR-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C)=C(C)N=N1)NN

計算された属性

- せいみつぶんしりょう: 172.0515740g/mol

- どういたいしつりょう: 172.0515740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 63.8Ų

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1986405-10.0g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 10g |

$6082.0 | 2023-06-01 | ||

| Enamine | EN300-1986405-1.0g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 1g |

$1414.0 | 2023-06-01 | ||

| Enamine | EN300-1986405-0.05g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 0.05g |

$1188.0 | 2023-09-16 | ||

| Enamine | EN300-1986405-0.25g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 0.25g |

$1300.0 | 2023-09-16 | ||

| Enamine | EN300-1986405-5.0g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 5g |

$4102.0 | 2023-06-01 | ||

| Enamine | EN300-1986405-1g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 1g |

$1414.0 | 2023-09-16 | ||

| Enamine | EN300-1986405-5g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 5g |

$4102.0 | 2023-09-16 | ||

| Enamine | EN300-1986405-10g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 10g |

$6082.0 | 2023-09-16 | ||

| Enamine | EN300-1986405-0.5g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 0.5g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1986405-0.1g |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine |

2228640-12-6 | 0.1g |

$1244.0 | 2023-09-16 |

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

2228640-12-6 (3-chloro-4-hydrazinyl-5,6-dimethylpyridazine) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量